N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Overview
Description
N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C23H25F3N6OS and its molecular weight is 490.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 490.17626510 g/mol and the complexity rating of the compound is 729. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
Novel derivatives of pyrazolopyrimidines have been synthesized for their potential as anticancer and anti-5-lipoxygenase agents, showcasing the versatility of the pyrazolo[1,5-a]pyrimidine scaffold in medicinal chemistry. These compounds were evaluated for cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7, as well as for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes. The structure-activity relationship (SAR) studies highlighted the importance of specific substitutions on the pyrazolo[1,5-a]pyrimidine core for enhanced biological activity (Rahmouni et al., 2016).
Antimicrobial Activity
Thienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds represent a class of heterocyclic compounds that exhibit pronounced activity against a variety of microbial species, underscoring the potential of pyrazolo[1,5-a]pyrimidine derivatives in the development of new antimicrobial agents (Bhuiyan et al., 2006).
Antitumor Activities
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives with substitutions at specific positions has been explored for their antitumor activities. These compounds have shown effective inhibition against the proliferation of certain cancer cell lines, indicating their potential in cancer therapy research. The structural elucidation and biological activity assessment provide insights into the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in oncology (Liu et al., 2016).
Heterocyclic Chemistry Applications
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to the synthesis of various heterocyclic compounds with potential applications in drug discovery and development. These syntheses involve innovative methods and reactions, contributing to the diversity of the chemical space explored for therapeutic applications. The preparation of these derivatives highlights the role of pyrazolo[1,5-a]pyrimidine in advancing heterocyclic chemistry (Ahmed et al., 2018).
Properties
IUPAC Name |
N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-5-(5-ethylthiophen-2-yl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N6OS/c1-6-15-8-9-19(34-15)17-10-20(23(24,25)26)32-21(27-17)11-18(29-32)22(33)30(5)12-16-13(3)28-31(7-2)14(16)4/h8-11H,6-7,12H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZLUYPOHNUWGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N(C)CC4=C(N(N=C4C)CC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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